molecular formula C18H29NO3S B2592095 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide CAS No. 1396751-77-1

2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Cat. No.: B2592095
CAS No.: 1396751-77-1
M. Wt: 339.49
InChI Key: OFSLBCGBPCYERZ-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, a phenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-tert-butylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)acetic acid
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
  • 4-tert-butylphenol

Uniqueness

2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the phenoxy and acetamide groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-17(2,3)14-6-8-15(9-7-14)22-12-16(20)19-13-18(4,21)10-11-23-5/h6-9,21H,10-13H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSLBCGBPCYERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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